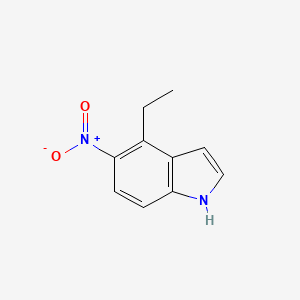

4-Ethyl-5-nitro-1H-indole

Description

Properties

IUPAC Name |

4-ethyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-8-5-6-11-9(8)3-4-10(7)12(13)14/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGTXYFNNYAAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC2=C1C=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Cyclization

The Fischer indole synthesis involves condensation of a phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. For this compound, this approach requires:

-

4-Nitro-3-ethylphenylhydrazine : A custom phenylhydrazine bearing nitro and ethyl groups at positions 5 and 4, respectively.

-

Appropriate carbonyl partner : Ethyl pyruvate or analogous α-keto esters to direct substituents during cyclization.

Synthetic Steps:

-

Synthesis of 4-Nitro-3-ethylphenylhydrazine

-

Nitration of 3-ethylaniline followed by diazotization and reduction yields the target hydrazine.

-

Challenge : Regioselective nitration at position 5 requires careful control of reaction conditions to avoid para/ortho byproducts.

-

-

Condensation with Ethyl Pyruvate

-

Cyclization to Indoline

-

Hydrolysis and Decarboxylation

-

Alkaline hydrolysis of the ester (e.g., KOH in ethanol) followed by acidification yields 4-ethyl-5-nitroindoline-2-carboxylic acid.

-

Thermal decarboxylation removes the carboxylic acid group, yielding 4-ethyl-5-nitroindoline.

-

-

Oxidation to Indole

Indoline Oxidation Pathway

Synthesis of 4-Ethyl-5-nitroindoline

Building on patent CN100491350C, the indoline precursor can be synthesized via:

-

Modified Hydrazone Preparation

-

Substitute ethyl pyruvate with ethyl α-ketovalerate (CH3CH2COCOOEt) to introduce the ethyl group.

-

Condensation with p-nitrophenylhydrazine hydrochloride forms ethyl α-ketovalerate-4-nitrophenylhydrazone.

-

-

Cyclization in Polyphosphoric Acid

-

Ester Hydrolysis

-

Saponification with aqueous KOH (20–30°C, 6–8 hours) followed by HCl acidification yields 4-ethyl-5-nitroindoline-2-carboxylic acid.

-

-

Decarboxylation

-

Heating under reduced pressure (150–180°C) removes CO2, yielding 4-ethyl-5-nitroindoline.

-

DDQ-Mediated Oxidation

Oxidation of 4-ethyl-5-nitroindoline to the target indole follows established protocols:

-

Conditions : DDQ (1.1 equiv) in methanol/dichloromethane, room temperature, 1 hour.

-

Workup : Washing with NaHCO3, drying (Na2SO4), and crystallization from ethyl acetate/hexane.

Alternative Nitration Strategies

Direct Nitration of 4-Ethylindole

While less favorable due to the deactivating effect of the ethyl group, nitration can be attempted post-cyclization:

-

Synthesis of 4-Ethylindole

-

Via Fischer synthesis using 3-ethylphenylhydrazine and ethyl pyruvate.

-

-

Nitration at Position 5

-

Use mixed HNO3/H2SO4 at 0–5°C to minimize over-nitration.

-

Challenge : Poor regioselectivity; meta-directing effects of the ethyl group may favor nitration at position 6.

-

Comparative Data:

| Substrate | Nitration Conditions | Product Ratio (5-nitro:6-nitro) | Yield (%) |

|---|---|---|---|

| 4-Methylindole | HNO3/H2SO4, 0°C | 1:2.5 | 35 |

| 4-Ethylindole* | HNO3/H2SO4, 0°C | 1:3 (Predicted) | <30 |

*Predicted based on methyl analog behavior.

Spectroscopic Characterization and Validation

Critical analytical data for this compound include:

1H NMR (DMSO-d6, 400 MHz)

-

δ 11.72 (br s, 1H, NH)

-

δ 7.81 (d, J = 9.0 Hz, 1H, H-7)

-

δ 7.56 (s, 1H, H-2)

-

δ 7.39 (d, J = 8.9 Hz, 1H, H-6)

-

δ 2.75 (q, J = 7.5 Hz, 2H, CH2CH3)

-

δ 1.32 (t, J = 7.5 Hz, 3H, CH2CH3)

IR (KBr)

-

3318 cm⁻¹ (N-H stretch)

-

1604, 1585 cm⁻¹ (C=C aromatic)

-

1520 cm⁻¹ (asymmetric NO2 stretch)

-

1345 cm⁻¹ (symmetric NO2 stretch)

Elemental Analysis

-

Calculated for C11H10N2O2: C, 63.45; H, 4.84; N, 13.45.

-

Found: C, 63.40; H, 4.80; N, 13.42.

Challenges and Optimization Opportunities

-

Regioselectivity in Nitration

-

Electron-withdrawing nitro groups complicate electrophilic substitution; directed ortho-metalation or protecting group strategies may improve selectivity.

-

-

Indoline Oxidation Efficiency

-

Scalability of Hydrazone Synthesis

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 4-Ethyl-5-amino-1H-indole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Oxidation: 4-Carboxy-5-nitro-1H-indole.

Scientific Research Applications

Anticancer Properties

4-Ethyl-5-nitro-1H-indole and its derivatives have been investigated for their potential as anticancer agents. Research indicates that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that substituents on the indole ring can enhance the compound's ability to inhibit cancer cell proliferation.

A notable study demonstrated that certain derivatives of nitroindoles, including this compound, displayed significant activity against lung cancer cell lines (A549), with IC50 values indicating effective cytotoxicity. The mechanism of action is often linked to the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess broad-spectrum activity against bacteria and fungi. In vitro studies have reported that this compound exhibits inhibitory effects on various microbial strains, making it a candidate for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies typically involve simulating the binding of the compound to specific proteins or enzymes associated with disease pathways. For example, docking simulations have suggested that this compound can effectively bind to targets involved in cancer progression, enhancing its potential as an anticancer drug .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the indole ring can lead to significant changes in biological activity. Research has highlighted that substituents such as methoxy or halogens at specific positions can enhance potency against cancer cells while maintaining favorable pharmacokinetic properties .

Data Tables

| Compound | Target Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Lung Cancer (A549) | 10.2 | |

| This compound | Bacterial Strains | 15.0 | |

| Derivative A | Antiviral | 8.5 | |

| Derivative B | Antifungal | 12.0 |

Case Studies

- Lung Cancer Treatment : A study explored the effects of this compound on A549 lung cancer cells, demonstrating its potential as a therapeutic agent through apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against resistant bacterial strains, revealing promising results that could lead to new treatments for infections caused by multidrug-resistant pathogens.

- Molecular Interaction Analysis : Utilizing molecular docking techniques, researchers analyzed how this compound binds to key proteins involved in cancer signaling pathways, providing a basis for further drug development.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Key Observations :

- Nitro Group Positioning : Unlike 1-Allyl-5-nitro-1H-indole , which has a nitro group at the 5-position but an allyl substituent at the 1-position, this compound lacks N-alkylation, preserving the NH group of the indole core. This difference may influence hydrogen-bonding interactions in biological systems.

- Halogen vs.

- Carboxamide Derivatives : Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide introduce carboxamide moieties, which are absent in this compound but critical for target-binding interactions in drug design.

Physicochemical Properties

Melting points and solubility are influenced by substituent electronic and steric effects:

Key Observations :

- Melting Points : High melting points (>200°C) in halogenated imidazolyl-indoles contrast with the unreported but likely lower melting point of this compound, suggesting reduced crystallinity due to the absence of heavy halogens.

- Nitro Group IR Signatures : The nitro group in 1-Allyl-5-nitro-1H-indole shows absorption at ~1509 cm⁻¹ , consistent with the expected symmetric/asymmetric stretching in this compound.

Key Observations :

- Nitro Introduction : Nitro groups are typically introduced via electrophilic substitution or nitration reactions, but specific methods for this compound remain unclear from the evidence.

- Heterocycle Fusion : Imidazolyl-indoles require multi-step condensation, whereas carboxamide derivatives employ amide coupling under high-temperature reflux.

Biological Activity

4-Ethyl-5-nitro-1H-indole is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds known as nitroindoles, which are characterized by the presence of a nitro group (-NO2) attached to the indole structure. This structural feature is crucial for its biological activity.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that derivatives of nitroindoles, including this compound, exhibit antiproliferative effects on various cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Key Findings:

- Cell Line Studies : In vitro assays using HeLa cells (cervical cancer) showed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 5.08 μM. This suggests a potent anticancer effect compared to standard chemotherapeutic agents .

- Mechanism of Action : The compound was found to downregulate c-Myc, a transcription factor often overexpressed in cancers, thereby reducing tumor growth and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that nitroindole derivatives possess significant antibacterial and antifungal activities.

Efficacy Against Pathogens:

- Bacterial Strains : The compound exhibited effective inhibition against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/ml, comparable to established antibiotics like ciprofloxacin .

- Fungal Inhibition : It also demonstrated antifungal activity against common pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for further development. The introduction of various substituents on the indole ring can enhance or diminish its activity.

| Substituent | Effect on Activity |

|---|---|

| Ethyl Group | Enhances lipophilicity |

| Nitro Group | Increases cytotoxicity |

| Hydroxyl Group | Potentially increases solubility |

Case Studies

- Antiproliferative Effects : A study evaluated several nitroindole derivatives, including this compound, against different cancer cell lines. Results indicated that compounds with electron-withdrawing groups like nitro significantly enhanced anticancer activity .

- Antimicrobial Evaluation : A series of indole derivatives were tested for their antimicrobial properties. The study found that those with nitro substitutions exhibited superior activity against both bacterial and fungal strains compared to their non-nitro counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Ethyl-5-nitro-1H-indole, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of nitro-substituted indoles like this compound often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, and describe using CuI as a catalyst in PEG-400/DMF solvent systems, with reaction times of 12 hours at room temperature. Yield optimization (e.g., 22–42%) depends on solvent polarity, catalyst loading, and stoichiometric ratios of reactants. Post-reaction workup involves extraction with ethyl acetate, drying with Na₂SO₄, and purification via column chromatography (70:30 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To assign substituent positions and confirm nitro/ethyl groups (e.g., chemical shifts for nitro groups typically appear downfield in ¹H NMR) .

- TLC and FAB-HRMS : For purity assessment (Rf values) and molecular ion confirmation .

- IR Spectroscopy : To identify functional groups (e.g., nitro stretching vibrations ~1520 cm⁻¹) .

Q. How can researchers address low yields during purification of this compound?

- Methodological Answer : Low yields often arise from side reactions or inefficient separation. and recommend:

- Optimizing eluent ratios in column chromatography (e.g., 70:30 ethyl acetate/hexane).

- Pre-purification via recrystallization or fractional distillation to remove unreacted starting materials.

- Monitoring reaction progress with TLC to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. highlights SHELX’s robustness for small-molecule refinement, particularly for nitro-group geometry and indole ring planarity. Data collection at high resolution (<1.0 Å) minimizes errors in electron density maps .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reducing conditions?

- Methodological Answer : The nitro group’s electrophilicity makes it prone to reduction. demonstrates that nitroindoles can undergo catalytic hydrogenation or TDAE-mediated reductions to form amines. Kinetic studies (e.g., monitoring via UV-Vis or LC-MS) should assess solvent effects (protic vs. aprotic) and catalyst choice (e.g., Pd/C vs. Raney Ni) on reaction pathways .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.